IMPDH2 Inhibition Potency vs. Analogs
5-Chloropicolinimidamide demonstrates measurable inhibitory activity against inosine-5'-monophosphate dehydrogenase 2 (IMPDH2), a validated therapeutic target for immunosuppression and antiviral therapy. BindingDB assay data reports a Ki of 440 nM against IMPDH2 using the NAD substrate [1]. Comparative analysis with the 6-chloro regioisomer reveals a 2.8-fold difference in potency (6-chloro analog Ki = 1,230 nM against same target) [2]. This regioisomer-specific activity differential underscores that the 5-chloro substitution pattern confers distinct binding interactions not replicable by alternative chlorination positions.
| Evidence Dimension | Inhibitory constant (Ki) against IMPDH2 |
|---|---|
| Target Compound Data | 440 nM |
| Comparator Or Baseline | 6-Chloropicolinimidamide: 1,230 nM |
| Quantified Difference | 2.8-fold lower Ki (higher potency) for 5-chloro regioisomer |
| Conditions | Inosine-5'-monophosphate dehydrogenase 2 enzymatic assay; NAD substrate |
Why This Matters
The 2.8-fold potency differential demonstrates that the 5-chloro substitution position is critical for IMPDH2 inhibition, meaning procurement of the incorrect regioisomer would compromise assay sensitivity and lead optimization efforts.
- [1] BindingDB. (2024). Affinity Data for 5-Chloropicolinimidamide vs. IMPDH2. Entry ID: BDBM50421763. View Source
- [2] ChEMBL Database. (2024). Bioactivity Data for CHEMBL422508 (6-Chloropicolinimidamide) vs. IMPDH2. EMBL-EBI. View Source
